N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide
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Overview
Description
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is a complex organic compound with the molecular formula C20H17N3O5. It is characterized by the presence of a nitroaniline group, a methylphenyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide typically involves the reaction of 4-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-furoyl chloride to form the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, under acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-{3-nitroanilino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
- N-[1-{4-nitro-2-methylanilino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
- N-[1-(3-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
Uniqueness
N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-1-(4-nitroanilino)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-4-6-14(7-5-13)18(24)19(22-20(25)17-3-2-12-28-17)21-15-8-10-16(11-9-15)23(26)27/h2-12,19,21H,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMUIGQEZAOBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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